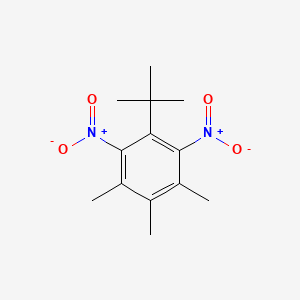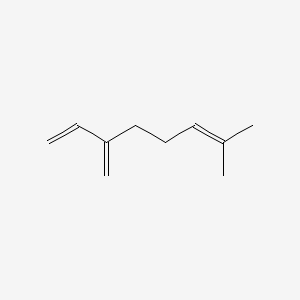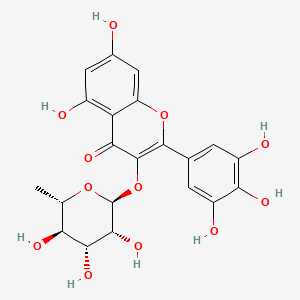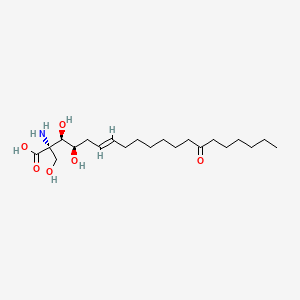
Phénylacétylglutamine
Vue d'ensemble
Description
La phénylacétylglutamine est un métabolite naturel formé par la conjugaison de l’acide phénylacétique et de la glutamine. Elle est communément retrouvée dans l’urine humaine et est particulièrement fréquente chez les personnes atteintes de troubles du cycle de l’urée. Ce composé joue un rôle crucial dans la voie alternative d’élimination des déchets azotés dans l’organisme, en particulier dans les conditions où le cycle de l’urée est altéré .
Applications De Recherche Scientifique
La phénylacétylglutamine a une large gamme d’applications en recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les réactions de conjugaison et le métabolisme de l’azote.
Biologie : Investigée pour son rôle dans l’élimination des déchets azotés et ses interactions avec le microbiote intestinal.
Médecine : Étudiée pour son potentiel comme biomarqueur des troubles du cycle de l’urée, des maladies cardiovasculaires et du diabète de type 2 avec polynévrite symétrique distale
Industrie : Utilisée dans la production de produits pharmaceutiques et comme outil diagnostique pour les troubles métaboliques.
Mécanisme D'action
La phénylacétylglutamine exerce ses effets principalement par son rôle dans le métabolisme de l’azote. Elle est produite par la conjugaison de l’acide phénylacétique avec la glutamine dans le foie et les reins. Ce processus est catalysé par l’enzyme phénylacétyltransférase. La this compound est ensuite excrétée dans l’urine, contribuant à éliminer l’excès d’azote de l’organisme. De plus, il a été démontré que la this compound interagit avec les récepteurs adrénergiques, influençant l’activation plaquettaire et contribuant aux maladies cardiovasculaires .
Analyse Biochimique
Biochemical Properties
Phenylacetylglutamine is the primary metabolite of the degradation of phenylacetate when in the presence of glutamine in the liver . It is also produced in higher concentrations in the body through the metabolic degradation pathway of the pharmaceutical compounds sodium phenylbutyrate, glycerol phenylbutyrate, and sodium phenylacetate . The metabolism and conjugation of phenylacetate with glutamine in the liver involve amino acid acetylation carried out by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase .
Cellular Effects
Phenylacetylglutamine has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce oxidative stress in endothelial cells via a NOX2-dependent pathway . It has also been associated with cardiovascular disease, contributing to cardiac disease by impacting platelet function and thrombosis .
Molecular Mechanism
Phenylacetylglutamine exerts its effects at the molecular level through various mechanisms. It has been suggested that it promotes oxidative stress in endothelial cells through a NOX2 and NF-kB but not by a NOX4 dependent pathway . This indicates that Phenylacetylglutamine might bind to these biomolecules, leading to their activation or inhibition, and subsequently causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Phenylacetylglutamine has been observed to have temporal effects. For example, it has been found to increase apoptosis, reactive oxygen species (ROS) production, and decrease cell viability over time .
Dosage Effects in Animal Models
In animal models, the effects of Phenylacetylglutamine have been observed to vary with different dosages. For instance, it has been found that circulating Phenylacetylglutamine levels were dose-dependently associated with heart failure presence and indices of severity .
Metabolic Pathways
Phenylacetylglutamine is involved in several metabolic pathways. The microbiota-dependent metabolism of phenylalanine produces phenylacetic acid (PAA), which is a crucial intermediate that is catalyzed by diverse microbial catalytic pathways . PAA conjugates with glutamine and glycine in the liver and kidney to predominantly form Phenylacetylglutamine in humans and phenylacetylglycine in rodents .
Transport and Distribution
Phenylacetylglutamine is transported and distributed within cells and tissues. It is bound and conjugated by free-plasma in the kidney to remove excess nitrogen through its excretion in the urine .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La phénylacétylglutamine peut être synthétisée par la réaction du phénylacétyl-CoA avec la L-glutamine. Cette réaction est catalysée par l’enzyme phénylacétyltransférase ou glutamine N-acétyl transférase, qui se trouve dans les mitochondries du foie humain .
Méthodes de Production Industrielle : La production industrielle de this compound implique généralement la transformation microbienne de la phénylalanine alimentaire en acide phénylacétique, suivie de la conjugaison avec la glutamine dans le foie. Ce processus exploite les voies métaboliques du microbiote intestinal et des enzymes hépatiques pour produire efficacement la this compound .
Analyse Des Réactions Chimiques
Types de Réactions : La phénylacétylglutamine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés de la this compound.
Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound.
Substitution : Des réactions de substitution peuvent se produire au niveau des portions phényle ou glutamine, conduisant à la formation de différents dérivés.
Réactifs et Conditions Communes :
Agents Oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents Réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de Substitution : Halogènes, agents alkylants.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .
Comparaison Avec Des Composés Similaires
La phénylacétylglutamine peut être comparée à d’autres composés similaires, tels que :
Phénylacétylglycine : Un autre métabolite azoté formé par la conjugaison de l’acide phénylacétique avec la glycine. Elle est plus fréquemment retrouvée chez les rongeurs.
Phénylacétyl-CoA : Un intermédiaire dans la synthèse de la this compound.
Acide phénylacétique : Un précurseur dans la synthèse de la this compound et d’autres composés apparentés.
Unicité : La this compound est unique en raison de son rôle spécifique dans le métabolisme de l’azote humain et de son association avec les troubles du cycle de l’urée. Contrairement à la phénylacétylglycine, qui est plus fréquente chez les rongeurs, la this compound est un métabolite majeur chez l’homme .
Propriétés
IUPAC Name |
5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLIEFSWGNOPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865408 | |
| Record name | N~2~-(Phenylacetyl)glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28047-15-6 | |
| Record name | Phenylacetylglutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phenylacetylglutamine and how is it formed?
A1: Phenylacetylglutamine (PAGln) is a metabolite produced primarily in the liver through the conjugation of phenylacetate (PAA) and glutamine. [, , , , ] PAA itself is derived from the gut microbiota-dependent metabolism of phenylalanine, an essential amino acid obtained from dietary sources like eggs, meat, and dairy products. [, ] In simpler terms, our gut bacteria break down phenylalanine from our diet, forming PAA, which is then further processed in the liver to create PAGln.
Q2: How is phenylacetylglutamine excreted from the body?
A2: Phenylacetylglutamine is primarily excreted in the urine. [, , , ]
Q3: How do researchers measure phenylacetylglutamine levels?
A3: Several analytical methods can be used to measure PAGln levels in biological samples like plasma and urine. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method involves separating and identifying compounds based on their mass-to-charge ratio after being vaporized and ionized. []
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique separates compounds through liquid chromatography and then identifies them based on their mass-to-charge ratio after ionization. This method is highly sensitive and allows for the quantification of PAGln in various biological samples. [, , ]
- High Performance Liquid Chromatography (HPLC): This method separates components within a mixture based on their interactions with a stationary phase (column) and a mobile phase (solvent). [, ]
- Nuclear Magnetic Resonance (NMR): This technique exploits the magnetic properties of atomic nuclei to determine the structure and dynamics of molecules. It has been used to study the labeling patterns of PAGln derived from different isotopic tracers, providing insights into metabolic pathways. [, , ]
Q4: What is the role of phenylacetylglutamine in studying liver metabolism?
A4: Phenylacetylglutamine serves as a valuable, non-invasive probe for studying liver metabolism, particularly the citric acid cycle and gluconeogenesis. [, ] This is because its glutamine moiety reflects the labeling pattern of liver alpha-ketoglutarate, a key intermediate in these metabolic pathways. [] By administering isotopically labeled precursors and analyzing the labeling patterns of PAGln in urine, researchers can gain insights into the fluxes of various metabolic pathways within the liver.
Q5: How are phenylacetylglutamine levels affected in patients with chronic kidney disease (CKD)?
A5: Phenylacetylglutamine levels are elevated in patients with CKD, particularly those with more advanced stages of the disease. [] This increase is primarily attributed to impaired renal clearance, meaning the kidneys are less efficient at removing PAGln from the bloodstream. [, , ]
Q6: What are the potential health implications of elevated phenylacetylglutamine levels?
A6: Elevated serum PAGln levels have been associated with an increased risk of:
- Mortality: Higher PAGln levels are independently associated with an increased risk of death in CKD patients. []
- Cardiovascular Disease (CVD): Several studies have reported a strong and independent association between elevated PAGln levels and an increased risk of CVD events, including heart failure. [, , , , ] This effect is thought to be mediated through the activation of adrenergic receptors. [, , ]
- Atherosclerosis: PAGln has been shown to accelerate the progression of atherosclerosis, a condition where plaque builds up inside the arteries, in animal models of diabetes. [, ] This effect is linked to PAGln's ability to promote inflammation and impair macrophage function. [, ]
- Cognitive Impairment: Some studies suggest that elevated PAGln levels may be associated with impaired executive function in dialysis patients. []
Q7: How does phenylacetylglutamine contribute to the progression of atherosclerosis?
A7: Research indicates that PAGln may contribute to atherosclerosis by:
- Promoting Inflammation: PAGln can activate the β2-adrenergic receptor, leading to a pro-inflammatory state in macrophages. This pro-inflammatory environment can contribute to the development and progression of atherosclerosis. [, ]
- Enhancing Platelet Activation: PAGln can enhance platelet activation through the α2A, α2B, and β2 adrenergic receptors. [] This increased platelet activity can contribute to thrombosis, a major complication of atherosclerosis. []
Q8: What is the potential role of phenylacetylglutamine in Crohn's disease?
A8: Recent research suggests that PAGln may be involved in the development and progression of Crohn's disease (CD). [] One study found that elevated PAGln levels, driven by a high-protein diet and an increased abundance of phenylacetic acid-producing bacteria in the gut, were associated with CD severity. [] Additionally, administration of phenylacetylglycine (PAGly), a metabolite similar to PAGln, worsened colitis in a mouse model, potentially through platelet activation and inflammation. []
Q9: Are there any potential therapeutic strategies targeting phenylacetylglutamine?
A9: Although research is still in early stages, modulating PAGln levels or its downstream effects presents a potential therapeutic avenue for managing diseases like CKD, CVD, and CD.
- Dietary Interventions: Modifying dietary protein intake and composition could potentially influence gut microbiota composition and, consequently, PAGln production. []
- Prebiotic/Probiotic Therapy: Further research is needed to explore whether specific prebiotics or probiotics can effectively modulate gut microbiota and reduce PAGln levels. []
Q10: Can phenylacetylglutamine be used as a biomarker for disease?
A10: Given its association with various diseases, PAGln holds potential as a biomarker for:
- Early CKD Detection: Its early elevation in CKD progression makes it a potential marker for identifying individuals at risk and enabling timely intervention. [, ]
- CVD Risk Stratification: Elevated PAGln levels could help identify individuals at higher risk of CVD events, potentially allowing for more personalized preventive measures. [, , , , ]
- CD Diagnosis and Monitoring: Its association with CD severity suggests its potential as a diagnostic marker or for monitoring disease activity and treatment response. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


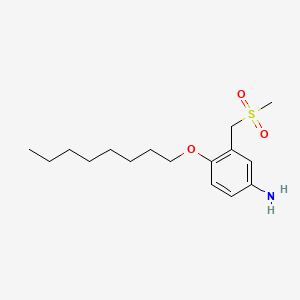
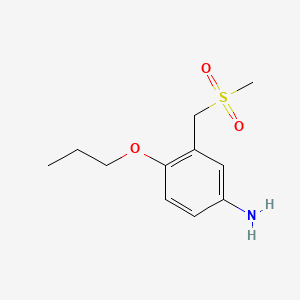
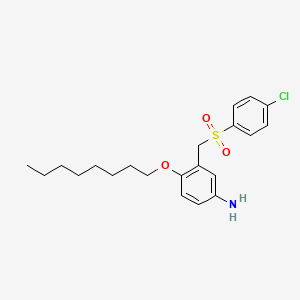
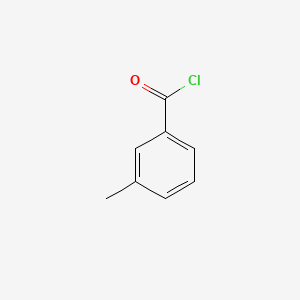
![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)

